molecular formula C8H6F3NO2 B2447135 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid CAS No. 2248389-71-9

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid

Cat. No. B2447135
CAS RN: 2248389-71-9
M. Wt: 205.136
InChI Key: GLMXNMKUFYCSPI-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid, also known as DF-MFA, is a fluorinated derivative of 2-amino benzoic acid. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid exerts its effects through various mechanisms, depending on the specific application. In medicinal chemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been shown to inhibit the activity of enzymes and signaling pathways involved in cancer and inflammation. In materials science, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid can act as a ligand to coordinate with metal ions and form functional materials with specific properties. In biochemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid can interact with specific residues in proteins and enzymes to modulate their activity and function.
Biochemical and Physiological Effects:
2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. In materials science, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been used to synthesize materials with specific properties, such as porosity, catalytic activity, and optical properties. In biochemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been used to study the structure and function of proteins and enzymes, and to develop new tools for protein engineering and drug discovery.

Advantages And Limitations For Lab Experiments

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid also has some limitations, such as its high cost, toxicity, and limited availability in some regions. Careful handling and disposal procedures are required to ensure safety and minimize environmental impact.

Future Directions

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has great potential for future research and development in various fields. In medicinal chemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid could be further optimized for the treatment of specific diseases, such as cancer and inflammation. In materials science, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid could be used to synthesize new materials with tailored properties for various applications, such as energy storage and conversion. In biochemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid could be used to develop new tools for protein engineering and drug discovery, such as high-throughput screening assays and protein labeling techniques. Further research is needed to fully explore the potential of 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid and its derivatives in various fields.

Synthesis Methods

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid can be synthesized using various methods, including the reaction of 2-amino-4-chloro-6-fluorobenzoic acid with difluoromethyl ketone, or the reaction of 2-amino-4-fluoro-6-methylbenzoic acid with difluoromethyl chloride. The synthesis of 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid requires careful control of reaction conditions, such as temperature, pressure, and catalysts, to obtain high yields and purity.

Scientific Research Applications

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. In biochemistry, 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has been used as a probe to study the structure and function of proteins and enzymes.

properties

IUPAC Name

2-amino-4-(difluoromethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-1-3(7(10)11)2-5(12)6(4)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMXNMKUFYCSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid

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